molecular formula C18H23NO B1385381 3,5-Dimethyl-N-(3-propoxybenzyl)aniline CAS No. 1040687-00-0

3,5-Dimethyl-N-(3-propoxybenzyl)aniline

Cat. No. B1385381
CAS RN: 1040687-00-0
M. Wt: 269.4 g/mol
InChI Key: CQNZBBYAZUSSON-UHFFFAOYSA-N
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Description

3,5-Dimethyl-N-(3-propoxybenzyl)aniline is a chemical compound with the molecular formula C18H23NO and a molecular weight of 269.38 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of 3,5-Dimethyl-N-(3-propoxybenzyl)aniline consists of 18 carbon atoms, 23 hydrogen atoms, and 1 nitrogen atom . For more detailed structural information, it would be best to refer to a reliable chemical database or resource.

Scientific Research Applications

  • Protein-Bound Aminoazo Dyes Formation : Research has shown that certain aniline derivatives can form aminoazo dyes when metabolized, which are bound to proteins. This process has implications for understanding the interaction between aniline derivatives and biological systems, potentially influencing the study of carcinogenicity and protein binding mechanisms (Miller & Miller, 1949).

  • Pharmacokinetics and Haematotoxicity : The pharmacokinetics and haematotoxic effects of aniline and its derivatives have been studied, providing insights into their metabolism and toxicity. Such studies are crucial for assessing the safety and therapeutic potential of these compounds (Miura et al., 2021).

  • Carcinogenicity Studies : Aniline derivatives have been evaluated for their carcinogenic potential in animal models. Understanding the carcinogenicity of these compounds is essential for their safe use and handling in industrial and research settings (Hecht et al., 1983).

  • Nephrotoxicity Assessment : The nephrotoxic potential of aniline and its derivatives has been investigated to understand their effects on renal function. Such studies are vital for evaluating the safety of these compounds for human exposure and potential therapeutic applications (Rankin et al., 1986).

  • Anticonvulsant Activity : The anticonvulsant activity of aniline derivatives has been explored, highlighting the potential of these compounds in developing new therapeutic agents for treating neurological disorders (Clark et al., 1986).

  • Colon Cancer Treatment Agents : Stilbene analogs, structurally related to aniline derivatives, have been studied for their inhibitory activity against colon cancer cell lines, suggesting the potential for developing new anticancer agents (Paul et al., 2010).

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-N-(3-propoxybenzyl)aniline is not specified in the sources I found. It’s used for proteomics research , which suggests it may be involved in protein-related processes.

Future Directions

The future directions of research involving 3,5-Dimethyl-N-(3-propoxybenzyl)aniline are not specified in the sources I found. Given its use in proteomics research , it may continue to be used in this field.

properties

IUPAC Name

3,5-dimethyl-N-[(3-propoxyphenyl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO/c1-4-8-20-18-7-5-6-16(12-18)13-19-17-10-14(2)9-15(3)11-17/h5-7,9-12,19H,4,8,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQNZBBYAZUSSON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)CNC2=CC(=CC(=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethyl-N-(3-propoxybenzyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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